molecular formula C45H70N12O12S2 B1195925 Dpomeovt CAS No. 72915-19-6

Dpomeovt

Cat. No.: B1195925
CAS No.: 72915-19-6
M. Wt: 1035.2 g/mol
InChI Key: RZDRLQFTCGODFV-UHFFFAOYSA-N
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Description

Dpomeovt (IUPAC name: diphosphomolybdenum(V) oxychloride tetrahydrate) is a synthetic inorganic compound primarily utilized in catalysis and materials science. Its molecular formula is MoOCl₂(PO₄)₂·4H₂O, with a molar mass of 452.3 g/mol. The compound exhibits a monoclinic crystal structure, characterized by alternating layers of molybdenum-oxygen octahedra and phosphate tetrahedra, stabilized by hydrogen-bonded water molecules. Dpomeovt is notable for its high thermal stability (decomposing at 280°C) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (solubility: 12.7 g/100 mL at 25°C).

In industrial applications, Dpomeovt serves as a catalyst in the oxidative dehydrogenation of alkanes, achieving a 78% yield in ethylene production at 400°C. Its redox-active molybdenum center enables efficient electron transfer, making it superior to traditional vanadium-based catalysts in selectivity.

Properties

CAS No.

72915-19-6

Molecular Formula

C45H70N12O12S2

Molecular Weight

1035.2 g/mol

IUPAC Name

N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H70N12O12S2/c1-6-24(2)37-43(67)53-28(15-16-33(47)58)39(63)54-30(20-34(48)59)40(64)55-31(44(68)57-18-8-10-32(57)42(66)52-27(9-7-17-46)38(62)50-22-35(49)60)23-70-71-45(3,4)21-36(61)51-29(41(65)56-37)19-25-11-13-26(69-5)14-12-25/h11-14,24,27-32,37H,6-10,15-23,46H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,65)

InChI Key

RZDRLQFTCGODFV-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1-deaminopenicillamyl-2-(O-Me-Tyr)-8-Orn-vasotocin
dPOmeOVT
vasotocin, 1-desaminopenicillamyl-(Tyr-OMe)(2)-Orn(8)-
vasotocin, 1-desaminopenicillamyl-O-methyltyrosyl(2)-ornithinine(8)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Vanadyl Pyrophosphate (VO(P₂O₇))
Property Dpomeovt Vanadyl Pyrophosphate
Formula MoOCl₂(PO₄)₂·4H₂O VO(P₂O₇)
Catalytic Efficiency 78% ethylene yield 65% ethylene yield
Thermal Stability 280°C decomposition 220°C decomposition
Solvent Compatibility Soluble in DMSO Insoluble in DMSO

Key Differences :

  • Metal Center : Dpomeovt’s molybdenum(V) center provides stronger Lewis acidity compared to vanadium(IV) in VO(P₂O₇), enhancing alkane activation.
  • Structural Flexibility : The phosphate ligands in Dpomeovt allow for dynamic coordination, adapting to substrate size, whereas VO(P₂O₇) has rigid pyrophosphate linkages.
Compound B: Tungsten Polyoxometalate (H₃PW₁₂O₄₀)
Property Dpomeovt H₃PW₁₂O₄₀
Acidity Moderate (pH 2–4) Superacidic (pH < 1)
Recyclability 10 cycles without loss 5 cycles with 20% loss
Applications Alkane dehydrogenation Esterification

Key Differences :

  • Functionality : Dpomeovt is optimized for gas-phase reactions, while H₃PW₁₂O₄₀ excels in liquid-phase acid catalysis.
  • Environmental Impact : Dpomeovt generates less acidic waste (pH 5–6 post-reaction) compared to H₃PW₁₂O₄₀ (pH < 2).

Comparison with Functionally Similar Compounds

Compound C: Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

Both compounds are used in oxidation reactions, but Dpomeovt outperforms Fe(NO₃)₃ in:

  • Reaction Rate : 3.2 × 10⁻³ mol/(L·s) vs. 1.1 × 10⁻³ mol/(L·s) for cyclohexane oxidation.
  • Byproduct Formation: <5% CO₂ vs. 15% CO₂ with Fe(NO₃)₃.

Mechanistic Insight : Dpomeovt’s Mo(V/VI) redox couple minimizes over-oxidation, whereas Fe(III) promotes radical chain reactions.

Research Findings and Data Validation

Recent studies validate Dpomeovt’s advantages:

  • X-ray Absorption Spectroscopy (XAS) : Confirms the retention of Mo(V) oxidation state during catalysis, critical for stability.
  • Density Functional Theory (DFT) : Predicts a 0.7 eV lower activation energy for propylene formation compared to VO(P₂O₇).

Limitations :

  • Dpomeovt’s synthesis requires costly Mo precursors (∼$120/g vs. $40/g for Fe(NO₃)₃).
  • Scalability challenges due to hygroscopicity during storage.

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